
2-(2-Amino-3-chlorobenzoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-3-chlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzoic acid and features both amino and chloro substituents on the benzoyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Amino-3-chlorobenzoyl)benzoic acid involves the hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid using Raney nickel as a catalyst. The reaction is carried out in an organic solvent under a hydrogen atmosphere for 1-5 hours . Another method involves the reaction of 2,3-dichlorobenzoic acid with ammonia gas in the presence of copper(I) chloride at high temperatures and pressures .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-3-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Raney nickel and hydrogen gas are commonly used for the reduction of nitro groups.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to substitute the chloro group.
Major Products
Aminobenzoic Acids: Reduction of the nitro group results in the formation of aminobenzoic acids.
Substituted Benzoic Acids: Nucleophilic substitution can yield various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Amino-3-chlorobenzoyl)benzoic acid has several applications in scientific research:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Antiviral Activity: Derivatives of this compound have shown potential antiviral activity, particularly against adenoviruses.
Peptide Synthesis: It is used in the protection of amino groups during peptide synthesis.
Coordination Chemistry: It forms complexes with metals such as palladium and copper, which are studied for their catalytic properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-3-chlorobenzoyl)benzoic acid depends on its specific application. In antiviral research, its derivatives interact with viral proteins, inhibiting their function and preventing viral replication. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Amino-4-chlorobenzoyl)benzoic acid: Similar structure but different position of the amino and chloro groups.
2-(2-Chlorobenzoylamino)benzoic acid: Lacks the amino group on the benzoyl ring.
Uniqueness
2-(2-Amino-3-chlorobenzoyl)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in specialized applications such as antiviral research and peptide synthesis.
Propiedades
Número CAS |
85-51-8 |
|---|---|
Fórmula molecular |
C14H10ClNO3 |
Peso molecular |
275.68 g/mol |
Nombre IUPAC |
2-(2-amino-3-chlorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H10ClNO3/c15-11-7-3-6-10(12(11)16)13(17)8-4-1-2-5-9(8)14(18)19/h1-7H,16H2,(H,18,19) |
Clave InChI |
ZYRXOBYPDLSHBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Cl)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
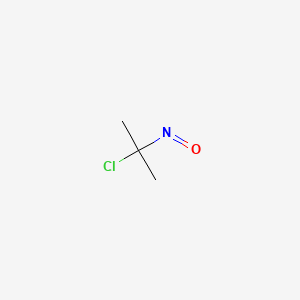

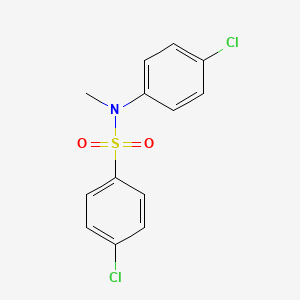
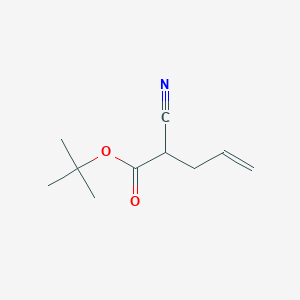
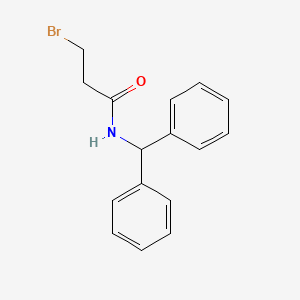
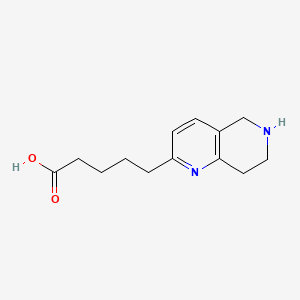
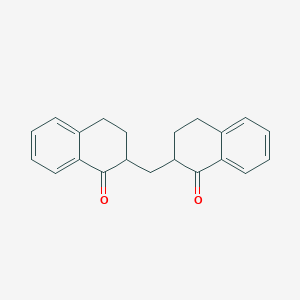
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
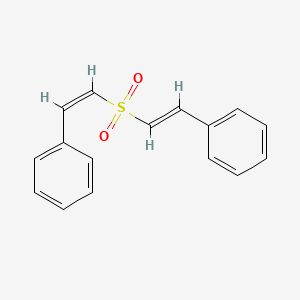

![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
